2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate
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Overview
Description
2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate is an organic compound that has garnered attention in various fields of research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate typically involves the reaction of 2,4-dinitrophenylthiol with 2,2,2-trifluoroethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of corresponding amines.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoroethyl and dinitrophenylthio groups into target molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The dinitrophenylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This dual functionality allows the compound to modulate various biochemical pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl acetate: Shares the trifluoroethyl group but lacks the dinitrophenylthio moiety.
2,4-Dinitrophenylthiol: Contains the dinitrophenylthio group but lacks the trifluoroethyl moiety.
2,2,2-Trifluoroethyl 2-(2,4-dinitrophenyl)acetate: Similar structure but without the thio linkage.
Uniqueness
2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate is unique due to the combination of trifluoroethyl and dinitrophenylthio groups in a single molecule
Properties
IUPAC Name |
2,2,2-trifluoroethyl 2-(2,4-dinitrophenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O6S/c11-10(12,13)5-21-9(16)4-22-8-2-1-6(14(17)18)3-7(8)15(19)20/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMSLNLAMINIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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